1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine
Overview
Description
1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine ring and a 4-bromo-phenyl-ethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine typically involves the following steps:
Protection of Piperidine: The piperidine ring is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Formation of the Ethylamino Intermediate: The 4-bromo-phenyl-ethylamine is synthesized separately through a series of reactions starting from 4-bromo-benzaldehyde, which undergoes reductive amination with ethylamine.
Coupling Reaction: The protected piperidine is then coupled with the 4-bromo-phenyl-ethylamine intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The ethylamino group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a palladium catalyst for cross-coupling reactions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while deprotection reactions yield the corresponding free amine.
Scientific Research Applications
1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of receptor-ligand interactions and the development of new therapeutic agents.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the Boc group can influence the compound’s solubility and stability, while the 4-bromo-phenyl-ethylamino moiety can interact with specific binding sites on target molecules.
Comparison with Similar Compounds
1-Boc-4-[2-(4-chloro-phenyl)-ethylamino]-piperidine: Similar structure but with a chlorine atom instead of bromine.
1-Boc-4-[2-(4-fluoro-phenyl)-ethylamino]-piperidine: Contains a fluorine atom on the phenyl ring.
1-Boc-4-[2-(4-methyl-phenyl)-ethylamino]-piperidine: Features a methyl group on the phenyl ring.
Uniqueness: 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens or substituents. This makes it a valuable compound for the synthesis of brominated derivatives and for studying the effects of bromine in biological systems.
Properties
IUPAC Name |
tert-butyl 4-[2-(4-bromophenyl)ethylamino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-12-9-16(10-13-21)20-11-8-14-4-6-15(19)7-5-14/h4-7,16,20H,8-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEKOQXJXISTLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCCC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70723077 | |
Record name | tert-Butyl 4-{[2-(4-bromophenyl)ethyl]amino}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70723077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887584-01-2 | |
Record name | tert-Butyl 4-{[2-(4-bromophenyl)ethyl]amino}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70723077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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